molecular formula C9H11NO2 B056083 Methyl 2-[bis(prop-2-ynyl)amino]acetate CAS No. 123846-86-6

Methyl 2-[bis(prop-2-ynyl)amino]acetate

Cat. No. B056083
M. Wt: 165.19 g/mol
InChI Key: UHLIXXRQNJHODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[bis(prop-2-ynyl)amino]acetate, also known as MBPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile compound that has been widely used in various fields of research, including medicinal chemistry, drug discovery, and materials science.

Mechanism Of Action

The mechanism of action of Methyl 2-[bis(prop-2-ynyl)amino]acetate is not well understood. However, it is believed that Methyl 2-[bis(prop-2-ynyl)amino]acetate exerts its biological effects by interacting with specific targets in cells. Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Methyl 2-[bis(prop-2-ynyl)amino]acetate has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been shown to have low toxicity, which makes it suitable for biological applications. However, Methyl 2-[bis(prop-2-ynyl)amino]acetate has some limitations, including its poor solubility in water, which may limit its use in some applications.

Future Directions

There are several future directions for Methyl 2-[bis(prop-2-ynyl)amino]acetate research. One potential direction is the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based anticancer agents. Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to inhibit cancer cell proliferation, and further research may lead to the development of more potent and selective anticancer agents. Another potential direction is the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based fluorescent probes for the detection of metal ions in biological systems. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate may have potential applications in materials science, catalysis, and other fields of research. Further research is needed to fully explore the potential of Methyl 2-[bis(prop-2-ynyl)amino]acetate.
In conclusion, Methyl 2-[bis(prop-2-ynyl)amino]acetate is a versatile compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields of research, including medicinal chemistry, drug discovery, and materials science. Methyl 2-[bis(prop-2-ynyl)amino]acetate has several advantages for lab experiments, but also has some limitations. There are several future directions for Methyl 2-[bis(prop-2-ynyl)amino]acetate research, including the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based anticancer agents, fluorescent probes, and materials science applications.

Synthesis Methods

Methyl 2-[bis(prop-2-ynyl)amino]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of propargylamine with methyl acrylate in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

Methyl 2-[bis(prop-2-ynyl)amino]acetate has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various bioactive compounds, including anticancer agents, antibacterial agents, and anti-inflammatory agents. Methyl 2-[bis(prop-2-ynyl)amino]acetate has also been used as a ligand in the design of metal complexes for catalysis and materials science applications. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

123846-86-6

Product Name

Methyl 2-[bis(prop-2-ynyl)amino]acetate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2-[bis(prop-2-ynyl)amino]acetate

InChI

InChI=1S/C9H11NO2/c1-4-6-10(7-5-2)8-9(11)12-3/h1-2H,6-8H2,3H3

InChI Key

UHLIXXRQNJHODP-UHFFFAOYSA-N

SMILES

COC(=O)CN(CC#C)CC#C

Canonical SMILES

COC(=O)CN(CC#C)CC#C

synonyms

Glycine, N,N-di-2-propynyl-, methyl ester (9CI)

Origin of Product

United States

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